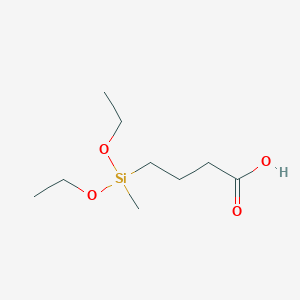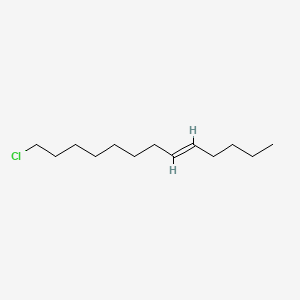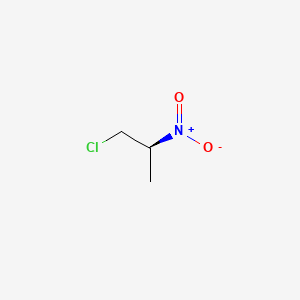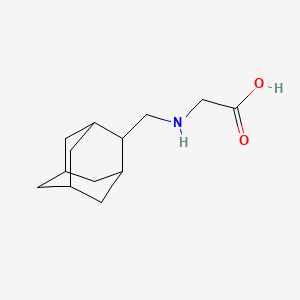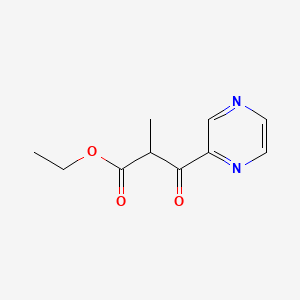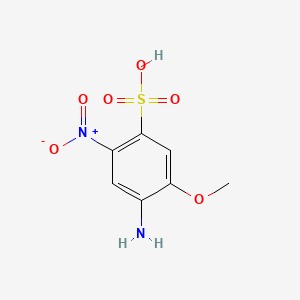
5-Methoxy-2-nitrosulphanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-nitrosulphanilic acid is an organic compound with the molecular formula C7H8N2O6S and a molecular weight of 248.213 g/mol . . This compound is characterized by its aromatic structure, which includes a methoxy group, a nitro group, and a sulfonic acid group attached to a benzene ring.
Preparation Methods
The synthesis of 5-Methoxy-2-nitrosulphanilic acid typically involves nitration and sulfonation reactions. One common method includes the nitration of 5-methoxyaniline followed by sulfonation . The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
5-Methoxy-2-nitrosulphanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids and nitro compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming 5-methoxy-2-aminobenzenesulfonic acid.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-2-nitrosulphanilic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-nitrosulphanilic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The sulfonic acid group enhances the compound’s solubility and reactivity, facilitating its use in various chemical reactions .
Comparison with Similar Compounds
5-Methoxy-2-nitrosulphanilic acid can be compared with other similar compounds, such as:
4-Amino-5-methoxy-2-nitrobenzenesulfonic acid: Similar structure but with different substituents, leading to variations in reactivity and applications.
5-Methoxy-2-aminobenzenesulfonic acid: Formed by the reduction of the nitro group, this compound has different chemical properties and uses.
2-Nitrobenzenesulfonic acid: Lacks the methoxy group, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
71720-50-8 |
|---|---|
Molecular Formula |
C7H8N2O6S |
Molecular Weight |
248.22 g/mol |
IUPAC Name |
4-amino-5-methoxy-2-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C7H8N2O6S/c1-15-6-3-7(16(12,13)14)5(9(10)11)2-4(6)8/h2-3H,8H2,1H3,(H,12,13,14) |
InChI Key |
TVPOUNICERMHNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
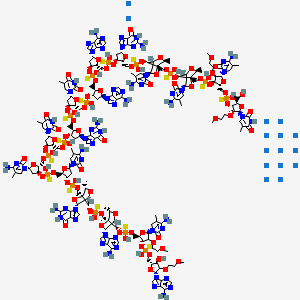
![3-[(2-Hydroxytetradecyl)thio]propionic acid](/img/structure/B12651176.png)
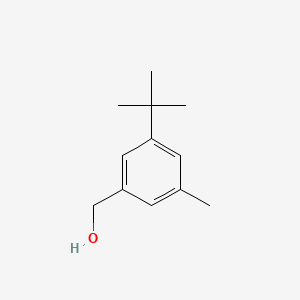
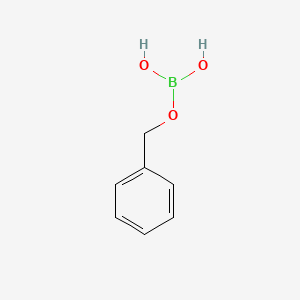
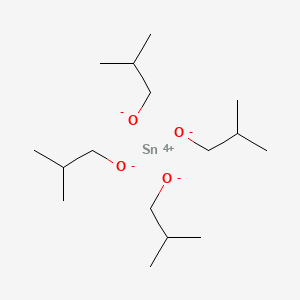
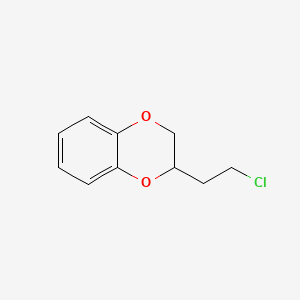
![6,8-Dimethyl-2-methylsulfanyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12651215.png)
